二氢酮洛芬 β-D-葡萄糖苷酸,非对映异构体混合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

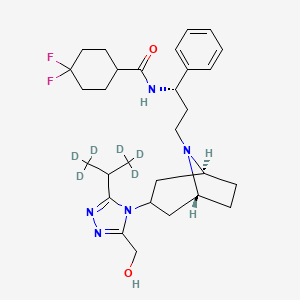

The synthesis of Dihydro Ketoprofen beta-D-Glucuronide involves the conjugation of ketoprofen or its metabolites with D-glucuronic acid. This process has been extensively studied to understand the kinetics of intramolecular acyl migration and the stability of the resulting glucuronides. Stereoselectivity plays a crucial role in the synthesis and degradation of these glucuronides, with significant differences observed between the reactivities of diastereoisomeric glucuronides towards proteins such as human serum albumin (Presle et al., 1996).

Molecular Structure Analysis

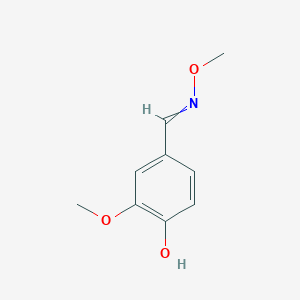

The molecular structure of Dihydro Ketoprofen beta-D-Glucuronide diastereomers has been characterized using various spectroscopic methods. These analyses have revealed the presence of distinct conformational differences between the diastereomers, which influence their reactivity and interaction with biological molecules. The structure is also crucial in understanding the mechanism of acyl migration and the formation of covalent adducts with proteins (Dubois-Presle et al., 1995).

Chemical Reactions and Properties

Dihydro Ketoprofen beta-D-Glucuronide undergoes various chemical reactions, including spontaneous hydrolysis and internal acyl migration. These reactions are influenced by the stereochemistry of the glucuronide and can result in the formation of reactive metabolites capable of covalently binding to macromolecules, potentially leading to toxicological effects. The reactivity of these glucuronides towards proteins like human serum albumin is highly stereoselective, with significant implications for their biological activity and toxicity (Presle et al., 1996).

Physical Properties Analysis

The physical properties of Dihydro Ketoprofen beta-D-Glucuronide, including solubility and stability, are critical for understanding its pharmacokinetic behavior. The formation of glucuronide conjugates significantly alters the solubility and may enhance the excretion of ketoprofen metabolites. The stability of these conjugates is affected by pH, temperature, and the presence of enzymes, which can catalyze their hydrolysis or facilitate acyl migration (Skordi et al., 2005).

Chemical Properties Analysis

The chemical properties of Dihydro Ketoprofen beta-D-Glucuronide are characterized by its reactivity, which includes the potential for covalent binding to proteins and other macromolecules. This reactivity is influenced by the structure of the glucuronide, particularly the configuration of the diastereomers. Understanding these properties is essential for assessing the pharmacological and toxicological profile of ketoprofen and its metabolites (Presle et al., 1996).

科学研究应用

酮洛芬的药理和临床特性

药理和疗效:二氢酮洛芬 β-D-葡萄糖苷酸衍生的酮洛芬是一种非甾体抗炎药 (NSAID),以其镇痛、消炎和解热特性而闻名。它是丙酸类 NSAID 的一部分,并表现出很高的效力和安全性。临床试验已确定其在类风湿关节炎和骨关节炎中与阿司匹林、吲哚美辛和布洛芬具有相同的治疗效果,表明其具有广泛的治疗窗口和可靠的耐受性,这是由于其简单的代谢和多次给药不会累积的特点 (Kantor,1986)。

新应用和研究方向:最近的研究探索了酮洛芬的新用途,包括其在治疗非酒精性脂肪性肝病、淋巴水肿、癫痫中的潜力,以及它的抗抑郁和抗焦虑作用。对酮洛芬衍生物(如二氢酮洛芬 β-D-葡萄糖苷酸)的研究可以进一步促进这些应用,特别是在肿瘤学和移植学等领域,该药物的抗炎和镇痛特性可以提供显著益处 (Kuczynska 和 Nieradko-Iwanicka,2022)。

安全性与耐受性

肠外营养相容性:酮洛芬的安全性与相容性,特别是静脉注射形式与肠外营养混合物的相容性,已经过研究,以确保在临床环境中安全地共同给药。该研究领域对于管理需要复杂药物治疗方案的患者的疼痛和炎症至关重要,突显了了解二氢酮洛芬 β-D-葡萄糖苷酸等酮洛芬衍生物在各种制剂中的相互作用和稳定性的重要性 (Dettlaff 等人,2022)。

属性

IUPAC Name |

methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-28-21(27)20-18(25)17(24)19(26)22(31-20)30-15-7-4-12-8-13(10-29-16(12)9-15)11-2-5-14(23)6-3-11/h2-7,9,13,17-20,22-26H,8,10H2,1H3/t13?,17-,18-,19-,20?,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZSLHMBYSHSIA-CSEMQTMCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)OC2=CC3=C(CC(CO3)C4=CC=C(C=C4)O)C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=CC3=C(CC(CO3)C4=CC=C(C=C4)O)C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46781486 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)